molecular formula C6H13NO4 B8757072 2-Nitro-2-isopropyl-1,3-propanediol CAS No. 62155-31-1

2-Nitro-2-isopropyl-1,3-propanediol

Cat. No.: B8757072
CAS No.: 62155-31-1
M. Wt: 163.17 g/mol
InChI Key: UREFUUVULNQGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-2-isopropyl-1,3-propanediol (CAS 62155-31-1) is a nitro-alcohol compound of significant interest in synthetic organic chemistry. Its primary research value lies in its role as a direct precursor for the preparation of 2-amino-2-isopropyl-1,3-propanediol through catalytic hydrogenation processes . The corresponding aminoglycol is a stable, white crystalline solid with a melting point of 74 °C and has demonstrated effectiveness as an agent for absorbing acid gases like hydrogen sulfide and carbon dioxide from industrial gas streams . The hydrogenation of this nitroglycol to its amino counterpart is efficiently achieved using a nickel catalyst, with reaction conditions typically involving hydrogen pressures ranging from atmospheric to over 2,000 psi and temperatures maintained below 125 °C to prevent molecular decomposition . The resulting aminoglycols are characterized by their high stability, solubility in polar organic solvents, and utility as intermediates for further organic synthesis . This compound has a molecular formula of C 6 H 13 NO 4 and a molecular weight of 163.17 g/mol . Computed physical properties include a standard enthalpy of formation of -149.0 ± 1.0 kcal/mol in the solid state and an enthalpy of combustion of -859.4 ± 1.0 kcal/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62155-31-1

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

2-nitro-2-propan-2-ylpropane-1,3-diol

InChI

InChI=1S/C6H13NO4/c1-5(2)6(3-8,4-9)7(10)11/h5,8-9H,3-4H2,1-2H3

InChI Key

UREFUUVULNQGAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)(CO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-nitro-2-isopropyl-1,3-propanediol, highlighting differences in molecular properties, applications, and safety:

Compound Molecular Formula Key Properties Applications Safety Profile
This compound (hypothetical) C₆H₁₁NO₄ Expected higher lipophilicity due to isopropyl group; stability under hydrolysis uncertain. Potential antimicrobial preservative, intermediate in organic synthesis. Likely hazardous due to nitro group; may degrade into nitrites under certain conditions.
2-Bromo-2-nitro-1,3-propanediol C₃H₅BrNO₄ High hydrolytic stability; broad-spectrum antimicrobial activity. Industrial bactericide, preservative in paints, adhesives, and metalworking fluids . Releases nitrite upon degradation; requires careful handling to avoid contamination .
2-Amino-2-methyl-1,3-propanediol C₄H₁₁NO₂ Water-soluble amino alcohol; used as buffer or pharmaceutical intermediate. Laboratory chemical, synthesis of surfactants or polymers . Causes skin/eye irritation; requires protective equipment .
2-Methyl-1,3-propanediol C₄H₁₀O₂ Non-hazardous; low toxicity; hygroscopic. Solvent in cosmetics, plasticizer in polymers . Classified as non-hazardous; minimal safety risks .
3-Isopropylamino-1,2-propanediol C₆H₁₅NO₂ Amine-functionalized glycol; reactive in nucleophilic reactions. Pharmaceutical synthesis, specialty chemicals . Hazardous upon ingestion/inhalation; requires ventilation .

Structural and Functional Differences

  • Nitro vs. Amino Substituents: Nitro derivatives (e.g., 2-bromo-2-nitro-1,3-propanediol) exhibit antimicrobial properties due to electrophilic nitro groups, while amino derivatives (e.g., 2-amino-2-methyl-1,3-propanediol) serve as buffers or synthetic intermediates .
  • Halogen vs. Alkyl Groups: Bromine in 2-bromo-2-nitro-1,3-propanediol enhances stability against hydrolysis compared to purely aliphatic nitro compounds .

Physicochemical Properties

  • Solubility: Amino and hydroxyl-substituted propanediols (e.g., 2-amino-2-methyl-1,3-propanediol) are water-soluble, whereas nitro derivatives may require organic solvents due to increased hydrophobicity .
  • Stability : Bromo-nitro propanediols resist hydrolysis under ambient conditions, unlike hydroxymethyl-nitro analogs, which degrade into nitrites, posing analytical challenges .

Research Findings and Data Gaps

  • Antimicrobial Efficacy : Studies on 2-bromo-2-nitro-1,3-propanediol demonstrate >90% inhibition of Gram-negative bacteria at 0.1% concentration . The isopropyl analog’s activity remains unexplored but warrants testing against drug-resistant strains.
  • Degradation Pathways : Nitro-propanediols degrade into nitrites in aqueous media, complicating analytical measurements unless nitrites are removed .

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